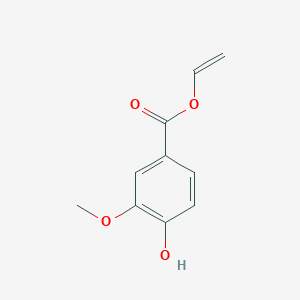
Benzoic acid, 4-hydroxy-3-methoxy-, ethenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-3-methoxy-, ethenyl ester typically involves the esterification of vanillic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts like p-toluenesulfonic acid can further enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-hydroxy-3-methoxy-, ethenyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanillic acid.
Reduction: Reduction reactions can convert it to vanillin.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide and methanol are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Vanillic acid.
Reduction: Vanillin.
Substitution: Various substituted vanillic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-hydroxy-3-methoxy-, ethenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its antioxidant properties and potential health benefits.
Medicine: Investigated for its antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavorings, and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with various molecular targets. Its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. Additionally, its antimicrobial activity is linked to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Vanillic acid: Similar structure but lacks the ethyl ester group.
Vanillin: Similar aromatic properties but differs in functional groups.
Ethyl vanillin: Similar ester group but different aromatic structure.
Uniqueness
Benzoic acid, 4-hydroxy-3-methoxy-, ethenyl ester is unique due to its combination of aromatic properties and ester functionality, which makes it versatile for various applications in different fields .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
ethenyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C10H10O4/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h3-6,11H,1H2,2H3 |
InChI Key |
BACCGGWUTUEBFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


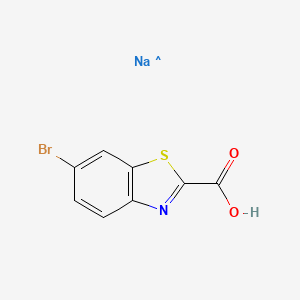
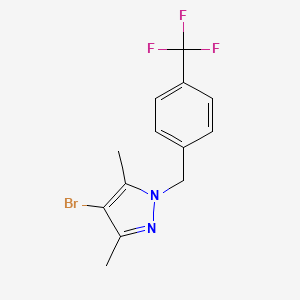
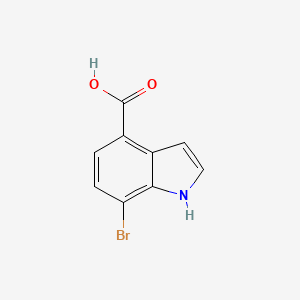
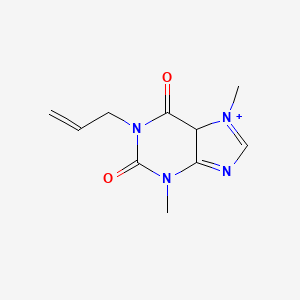
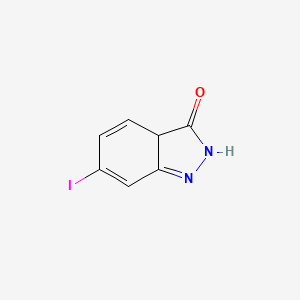
![2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B15131444.png)
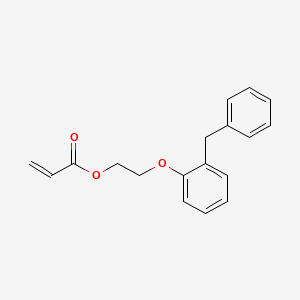
![2H-Pyrido[1,2-a]pyrimidinium, 3,4-dihydro-2,4-dioxo-1-(5-pyrimidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-, inner salt](/img/structure/B15131452.png)
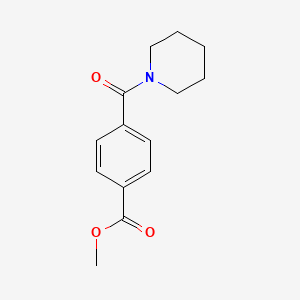
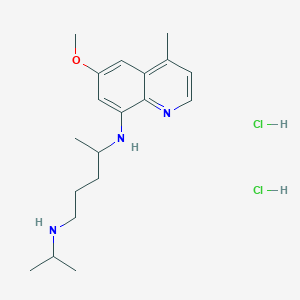
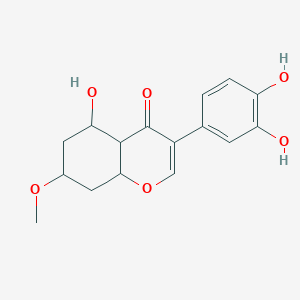
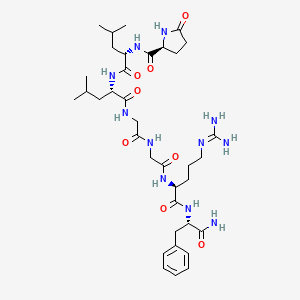
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)
